Terephthalic acid mono(2-bromoethyl) ester
Overview
Description
Terephthalic acid mono(2-bromoethyl) ester is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . This compound is a derivative of terephthalic acid, where one of the carboxyl groups is esterified with 2-bromoethanol. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid mono(2-bromoethyl) ester typically involves the esterification of terephthalic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Terephthalic acid mono(2-bromoethyl) ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the ester can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The ester can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted esters or alcohols.
Oxidation Reactions: Products include carboxylic acids or other oxidized compounds.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
Terephthalic acid mono(2-bromoethyl) ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of terephthalic acid mono(2-bromoethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release terephthalic acid and 2-bromoethanol, which can further participate in various biochemical and chemical reactions. The bromine atom in the ester can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid mono(2-hydroxyethyl) ester: Similar in structure but with a hydroxyl group instead of a bromine atom.
Terephthalic acid mono(2-chloroethyl) ester: Similar in structure but with a chlorine atom instead of a bromine atom.
Terephthalic acid mono(2-iodoethyl) ester: Similar in structure but with an iodine atom instead of a bromine atom.
Uniqueness
Terephthalic acid mono(2-bromoethyl) ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis .
Biological Activity
Terephthalic acid mono(2-bromoethyl) ester (CAS No. 173550-97-5) is an organic compound derived from terephthalic acid, featuring a bromoethyl group that influences its biological activity. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications and interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C10H9BrO4
- Molecular Weight : 273.08 g/mol
- Physical State : Solid
- Solubility : Poorly soluble in water; soluble in organic solvents
This compound acts primarily as a substrate in enzyme-catalyzed reactions. Its hydrolysis by carboxylesterases leads to the formation of smaller molecules, which can be further metabolized within biological systems. The compound's interaction with enzymes such as those from Thermobifida fusca is crucial for its biological activity, particularly in the context of polyethylene terephthalate (PET) degradation pathways.
Biological Applications
- Enzyme-Catalyzed Reactions : The compound is utilized in studies focusing on metabolic pathways and enzyme kinetics. It serves as a model substrate for understanding the hydrolysis mechanisms of similar esters.
- Drug Delivery Systems : Research indicates potential applications in drug delivery due to its ability to modify the release profiles of pharmaceutical compounds.
- Polymer Synthesis : It is employed as an intermediate in synthesizing various polymers and specialty chemicals, highlighting its industrial relevance.
Toxicity and Safety Profile
The safety data for this compound suggests it may cause skin and eye irritation upon exposure. Additionally, respiratory irritation has been noted, necessitating caution during handling. Toxicological studies indicate that while the compound exhibits low acute toxicity (LD50 > 1 g/kg in mice), further research is required to fully understand its chronic effects and environmental impact .
Case Study 1: Enzyme Interaction
A study investigated the hydrolysis of this compound by carboxylesterases from Thermobifida fusca. The results demonstrated that the compound serves as an effective substrate, leading to significant product formation under optimized conditions (pH 7.0, 37°C). The kinetics were characterized by Michaelis-Menten parameters indicating a high affinity for the enzyme, suggesting its utility in biodegradation processes of PET.
Case Study 2: Drug Delivery Applications
Research into the use of terephthalic acid derivatives in drug delivery systems showed that modifying drug compounds with this ester enhanced their solubility and bioavailability. In vitro studies demonstrated improved release rates compared to unmodified drugs, indicating potential for therapeutic applications .
Comparative Analysis of Biological Activities
Compound | Biological Activity | Applications | Toxicity Level |
---|---|---|---|
This compound | Enzyme substrate; drug delivery | Polymer synthesis; metabolic studies | Low (LD50 > 1 g/kg) |
Terephthalic Acid | Precursor for PET; low toxicity | Plastics manufacturing | Low (LD50 > 1 g/kg) |
Di-n-octyl Phthalate | Endocrine disruptor; plasticizer | Industrial applications | Moderate (LD50 varies) |
Properties
IUPAC Name |
4-(2-bromoethoxycarbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFCKVQQFAJQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427382 | |
Record name | Terephthalic acid mono(2-bromoethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173550-97-5 | |
Record name | Terephthalic acid mono(2-bromoethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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